Pirimiphos-methyl

Description

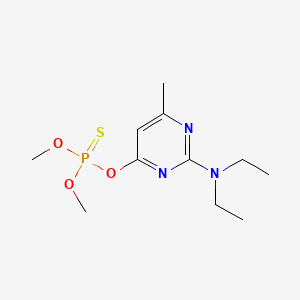

Structure

3D Structure

Properties

IUPAC Name |

4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQHJPRIBSPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O3PS | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024266 | |

| Record name | Pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pirimiphos-methyl is a yellow liquid. Corrosive to tin and mild steel. Used as an insecticide., Straw colored liquid; mp = 15-18 deg C (technical grade); [HSDB], Yellow or straw-colored liquid. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes on distillation, decomposes | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water (mg/L at 20 °C): 11 (pH 5); 10 (pH 7); 9.7 (pH 9), In water, 5 mg/L at 30 °C, Miscible with most organic solvents | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.17 at 20 °C | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 2 mPa (1.50X10-5 mg Hg) at 20 °C; 6.9 mPa (5.17X10-5 mm Hg)) at 30 °C, 1.5x10-5 mmHg | |

| Record name | Pirimiphos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Straw-colored liquid | |

CAS No. |

29232-93-7 | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18197 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29232-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimiphos-methyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029232937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimiphos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VQZ4PK548 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PIRIMIPHOS METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/880 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

MP: 15-18 °C /Technical/ | |

| Record name | PIRIMIPHOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6984 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pirimiphos-methyl

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of Pirimiphos-methyl, an organophosphorothioate insecticide. The data presented is intended to support research applications, from environmental fate analysis to toxicology and formulation development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key properties are provided, accompanied by workflow visualizations.

Core Physicochemical Properties

This compound (IUPAC name: O-2-diethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate) is a straw-colored liquid at room temperature.[1][2] Its fundamental physical and chemical characteristics are crucial for understanding its behavior in biological and environmental systems.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₁H₂₀N₃O₃PS | - | [3][4] |

| Molecular Weight | 305.33 g/mol | - | [3][4] |

| Melting Point | 15–18 °C | Technical Grade | [1][2][5][6] |

| Boiling Point | Decomposes before boiling | Standard Pressure | [2][6][7] |

| Density | 1.157 g/mL | 20 °C | [1] |

| 1.17 g/cm³ | 20 °C | [2][8] | |

| Vapor Pressure | 2.0 mPa | 20 °C | [7] |

| 1.47 x 10⁻⁵ kPa | 30 °C | [5] | |

| Dissociation Constant (pKa) | 4.30 | 20 °C | [2][8] |

Solubility Profile

The solubility of this compound is a critical parameter for its application, bioavailability, and environmental distribution. It is sparingly soluble in water but miscible with most organic solvents.[1][9]

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | pH | Reference(s) |

| Water | 11 mg/L | 20 °C | 5 | [2][8] |

| 10 mg/L | 20 °C | 7 | [2][8] | |

| 9.7 mg/L | 20 °C | 9 | [2][8] | |

| ~5 mg/L | 30 °C | - | [1][5] | |

| Organic Solvents | Miscible | - | - | [1][9] |

| Xylene | 250,000 mg/L | 20 °C | - | [7] |

| Chloroform | Slightly Soluble | - | - | [3] |

| Ethyl Acetate | Slightly Soluble | - | - | [3] |

Partition and Stability Characteristics

The octanol-water partition coefficient (Kow) indicates the lipophilicity of this compound, suggesting a high potential for bioaccumulation.[10] Its stability is highly dependent on pH and exposure to light.

Table 3: Partition Coefficient and Stability Data for this compound

| Parameter | Value | Conditions | Reference(s) |

| Octanol-Water Partition Coefficient (log Kow) | 4.12 - 4.35 | 20-30 °C | [2][5] |

| Hydrolysis Half-Life (DT₅₀) | 7.3 days | 25 °C, pH 5 | [2] |

| 117 days | 25 °C, pH 7 | [8][11] | |

| 75 days | 25 °C, pH 9 | [8][11] | |

| Aqueous Photolysis Half-Life (DT₅₀) | 0.46 hours | 25 °C, pH 5 | [8][12] |

| 0.47 hours | 25 °C, pH 7 | [8][12] |

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[5][7] In a healthy synapse, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the nerve signal. This compound phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of cholinergic receptors, resulting in neurotoxicity and ultimately, insect death.

Caption: Mechanism of this compound via acetylcholinesterase (AChE) inhibition.

Experimental Protocols

Standardized methodologies are essential for obtaining reliable and reproducible physicochemical data. The following protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals.

This protocol determines the saturation mass concentration of a substance in water. Given this compound's solubility is around 10 mg/L (above 10⁻² g/L), the Flask Method is the appropriate choice.[13][14]

Methodology:

-

Preparation: Add an amount of this compound to a flask containing high-purity water that is in excess of its expected solubility.

-

Equilibration: Seal the flask and agitate it at a controlled, constant temperature (e.g., 20 °C) for a sufficient duration to reach equilibrium. A preliminary test can determine the time required, but typically 24-48 hours is adequate.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to let undissolved material settle. Separate the aqueous phase from the solid phase, typically by centrifugation followed by filtration through a filter that does not adsorb the test substance.

-

Analysis: Determine the concentration of this compound in the clear, saturated aqueous solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The water solubility is reported as the average concentration from at least three replicate flasks.

Caption: Workflow for determining water solubility via the OECD 105 Flask Method.

This protocol measures the log Kow, a key indicator of a chemical's lipophilicity. The Shake Flask Method is suitable for substances like this compound with a log Kow value in the range of -2 to 4.[15][16]

Methodology:

-

Solvent Preparation: Pre-saturate 1-octanol with water and water with 1-octanol to ensure thermodynamic equilibrium between the two phases. If the substance is ionizable, use a buffer solution (pH should be at least one unit away from the pKa) for the aqueous phase to measure the partition of the neutral species.[16]

-

Test Substance Preparation: Dissolve a known quantity of this compound in either the pre-saturated water or 1-octanol. The concentration should be low enough to not affect the properties of the solvent phases.

-

Partitioning: Place known volumes of the octanol and aqueous phases into a suitable vessel (e.g., a separatory funnel). Add the prepared test substance solution. Shake the vessel vigorously for several minutes to facilitate partitioning and then allow the phases to separate at a constant temperature.

-

Phase Separation: Separate the two phases carefully after equilibrium is reached, typically by centrifugation to ensure a clean separation.

-

Analysis: Determine the concentration of this compound in both the 1-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC, GC).

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow). The experiment should be run in triplicate.

Caption: Workflow for determining the Kow via the OECD 107 Shake Flask Method.

References

- 1. 309. This compound (WHO Pesticide Residues Series 4) [inchem.org]

- 2. This compound | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 29232-93-7 [m.chemicalbook.com]

- 4. This compound | 29232-93-7 | FP37336 | Biosynth [biosynth.com]

- 5. cdn.who.int [cdn.who.int]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound (Ref: OMS 1424) [sitem.herts.ac.uk]

- 8. fao.org [fao.org]

- 9. fao.org [fao.org]

- 10. echemi.com [echemi.com]

- 11. rivm.nl [rivm.nl]

- 12. 4.18 this compound (086)(R)** [fao.org]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.ca]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

An In-depth Technical Guide on the Mechanism of Action of Pirimiphos-Methyl on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which pirimiphos-methyl, a widely used organophosphate insecticide, exerts its inhibitory action on acetylcholinesterase (AChE). The document details the bioactivation process, the kinetics of enzyme inhibition, and the potential for reactivation, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Introduction: The Role of Acetylcholinesterase and Its Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for precise control of nerve signaling. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can lead to a range of toxic effects, including paralysis and death.[1]

This compound is an organophosphate insecticide that functions as a potent inhibitor of AChE.[1] Understanding the intricacies of its interaction with AChE is crucial for the development of novel insecticides, the management of insecticide resistance, and the design of effective antidotes for organophosphate poisoning.

The Core Mechanism: From Prodrug to Potent Inhibitor

This compound in its original form is a phosphorothionate, which is a relatively weak inhibitor of AChE. Its toxicity is primarily due to its metabolic bioactivation to this compound-oxon.[2]

Metabolic Bioactivation

In vivo, this compound undergoes oxidative desulfuration, a process primarily mediated by cytochrome P450 enzymes in the liver. This reaction replaces the sulfur atom with an oxygen atom, converting the thion form to the highly reactive oxon form, this compound-oxon. This bioactivation is a critical step, as the oxon analogue is a significantly more potent inhibitor of AChE.[3]

Phosphorylation of the Acetylcholinesterase Active Site

The active site of AChE contains a catalytic triad of amino acids, including a crucial serine residue. This compound-oxon acts as an irreversible inhibitor by covalently binding to the hydroxyl group of this serine residue. This process, known as phosphorylation, forms a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of the non-hydrolyzed acetylcholine in the synaptic cleft leads to the toxic effects associated with organophosphate poisoning.

The "Aging" Process and Irreversible Inhibition

Following phosphorylation, the enzyme-inhibitor complex can undergo a process called "aging." This involves the dealkylation of one of the phosphate-bound alkoxy groups, which further strengthens the bond between the organophosphate and the enzyme. Once aged, the phosphorylated AChE is resistant to reactivation by standard oxime antidotes, leading to effectively irreversible inhibition.[3]

Quantitative Analysis of Acetylcholinesterase Inhibition

| Parameter | Value | Species/Conditions | Reference |

| IC50 (this compound after oxidation) | 360 ng/mL | In vitro electrochemical assay | [2] |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. The provided value is for this compound after its chemical oxidation to the oxon form.

For a more comprehensive understanding of the kinetics of organophosphate-AChE interactions, the following parameters are crucial:

-

Inhibition Constant (Ki): Represents the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity.

-

Bimolecular Rate Constant (ki or kp): Describes the overall rate of enzyme inhibition, encompassing both the initial binding and the subsequent phosphorylation step. It is a key indicator of the inhibitor's potency. For other organophosphates like paraoxon and chlorpyrifos-oxon, ki values are in the range of 10^5 to 10^7 M⁻¹min⁻¹.[4]

-

Reactivation Rate Constant (kr): Quantifies the rate at which an oxime reactivator can remove the phosphoryl group from the inhibited enzyme, restoring its function.

Further research is required to determine the specific Ki, ki, and kr values for this compound-oxon to enable a more precise assessment of its toxicological profile and to aid in the development of more effective reactivators.

Experimental Protocols for Assessing Acetylcholinesterase Inhibition

The following sections detail established methodologies for quantifying AChE activity and its inhibition.

Ellman's Assay for Acetylcholinesterase Activity

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.

Principle: This assay utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzyme hydrolyzes ATC to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

AChE enzyme solution (e.g., from electric eel or human erythrocytes)

-

Test inhibitor solution (e.g., this compound-oxon)

Procedure:

-

Prepare a reaction mixture in a 96-well microplate containing phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test inhibitor at various concentrations to the respective wells. A control well with no inhibitor should be included.

-

Incubate the plate for a defined period to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control and calculate the IC50 value.

In Vitro Assay for Determining the Bimolecular Rate Constant (ki)

Principle: The bimolecular rate constant (ki) is determined by measuring the pseudo-first-order rate constant (kobs) of AChE inhibition at different concentrations of the inhibitor.

Procedure:

-

Incubate the AChE enzyme with various concentrations of the organophosphate inhibitor (e.g., this compound-oxon) for different time intervals.

-

At each time point, measure the residual AChE activity using the Ellman's assay.

-

Plot the natural logarithm of the percentage of remaining AChE activity against time for each inhibitor concentration. The slope of this line gives the pseudo-first-order rate constant (kobs).

-

Plot the kobs values against the corresponding inhibitor concentrations. The slope of this second plot represents the bimolecular rate constant (ki).

Assay for Oxime-Induced Reactivation of Inhibited Acetylcholinesterase

Principle: This assay measures the ability of an oxime to restore the activity of organophosphate-inhibited AChE.

Procedure:

-

Inhibit the AChE enzyme with a known concentration of the organophosphate (e.g., this compound-oxon) to achieve a high level of inhibition (e.g., >90%).

-

Remove the excess inhibitor by methods such as dialysis or gel filtration.

-

Incubate the inhibited enzyme with various concentrations of the oxime reactivator (e.g., pralidoxime or obidoxime) for different time intervals.

-

At each time point, measure the recovered AChE activity using the Ellman's assay.

-

The rate of reactivation can be determined by plotting the recovered enzyme activity against time. The reactivation rate constant (kr) can be calculated from these plots.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Conclusion

This compound is a potent acetylcholinesterase inhibitor that requires metabolic bioactivation to its oxon form to exert its primary toxic effect. The mechanism involves the irreversible phosphorylation of a serine residue in the active site of AChE, leading to an accumulation of acetylcholine and subsequent cholinergic crisis. While the general mechanism is well-understood, a comprehensive set of quantitative kinetic data for this compound and its oxon metabolite remains to be fully elucidated in publicly accessible literature. The experimental protocols detailed herein provide a robust framework for researchers to conduct further investigations into the specific kinetic parameters of this and other organophosphate inhibitors. Such data is essential for advancing our understanding of insecticide toxicology and for the development of more effective countermeasures against organophosphate poisoning.

References

- 1. This compound | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determining this compound in durum wheat samples using an acetylcholinesterase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A case report of severe this compound intoxication: Clinical findings and cholinesterase status [frontiersin.org]

- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth toxicological profile of Pirimiphos-methyl

An In-depth Toxicological Profile of Pirimiphos-methyl

Introduction

This compound, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum organophosphorus insecticide and acaricide.[1][2][3] It exerts its effects through both contact and fumigant action, making it effective for pest control on stored agricultural commodities and in public health applications for vector control.[1][3] Developed by Imperial Chemical Industries (ICI) and first marketed in 1977, it is classified by the World Health Organization (WHO) as a Class III, slightly hazardous pesticide.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Mechanism of Action

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][7][8][9] As a phosphorothioate, this compound is a pro-insecticide that requires metabolic activation to its oxygen analog, this compound-oxon (PMO).[5][10][11] This bioactivation is primarily carried out by Cytochrome P450 (CYP450) enzymes.[10][12]

The active oxon metabolite then phosphorylates the serine hydroxyl group at the active site of AChE. This binding is essentially irreversible, leading to the inactivation of the enzyme. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts. Its inhibition results in the accumulation of ACh, leading to overstimulation of cholinergic receptors (both muscarinic and nicotinic) throughout the central and peripheral nervous systems.[8] This continuous stimulation disrupts normal nerve function, causing a cholinergic crisis characterized by a range of symptoms, which in severe cases can lead to respiratory failure and death.[8][13]

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion)

This compound is rapidly absorbed and extensively metabolized in mammals.[4][14]

-

Absorption and Excretion: Following oral administration in rats, 73% to 81% of a 0.6 mg/kg dose was excreted in the urine within the first 24 hours, indicating rapid absorption.[4] Over 120 hours, the entire dose was accounted for in the urine (86%) and feces (15.2%).[4] Similar rapid excretion was observed in dogs, with the majority of the dose excreted in urine within 48 hours.[5][15] In a lactating goat, 91% of a single dose was excreted within 8 days, primarily in the urine (87%), with only 0.41% found in milk.[4]

-

Metabolism: The biotransformation of this compound is complex, involving cleavage of the P-O-C bond, N-dealkylation of the pyrimidine ring, and subsequent conjugation.[4][15] The parent compound is not detected in urine.[4][14] While the active oxygen analogue (this compound-oxon) is the key intermediate for toxicity, it is not found as a urinary metabolite, suggesting it is rapidly transformed.[4][15] In both rats and dogs, 2-ethylamino-4-hydroxy-6-methylpyrimidine was identified as the major urinary metabolite.[4][15] Other identified metabolites include 2-amino-4-hydroxy-6-methylpyrimidine and conjugated forms.[4][14]

Toxicological Profile

The primary toxicological effect observed in acute, short-term, and long-term studies is cholinesterase inhibition.[15][16] Clinical signs of toxicity are typical of organophosphate poisoning, including salivation, tremors, incontinence, and respiratory distress.[4][17]

Acute Toxicity

This compound exhibits moderate to low acute toxicity via the oral route.[4][15]

Table 1: Acute Toxicity of this compound

| Species | Sex | Route | LD₅₀ (mg/kg bw) | Reference |

|---|---|---|---|---|

| Rat | Female | Oral | 2050 | [4][5] |

| Rat | Female | Dermal | >2000 | [4] |

| Mouse | Male | Oral | 1180 | [4] |

| Rabbit | Male | Oral | 1150-2300 | [4] |

| Guinea Pig | Female | Oral | 1000-2000 | [4] |

| Hen | Female | Oral | 30-60 | [4] |

| Dog | Male | Oral | >1500 |[4] |

Sub-chronic and Chronic Toxicity & Carcinogenicity

Long-term feeding studies have been conducted in several species to establish no-observed-adverse-effect levels (NOAELs) and assess carcinogenic potential.

Table 2: Chronic Toxicity and Carcinogenicity Studies

| Species | Study Duration | Key Finding | NOAEL | Reference |

|---|---|---|---|---|

| Rat | 2 years | Brain acetylcholinesterase inhibition at higher levels. No evidence of carcinogenicity. | 10 ppm in diet (equivalent to 0.5 mg/kg bw/day) | [15] |

| Mouse | 80 weeks | Blood cholinesterase depression. No evidence of carcinogenicity. | 5 ppm in diet (equivalent to 0.5 mg/kg bw/day) | [15] |

| Dog | 90 days | Reduction in plasma, erythrocyte, and brain cholinesterase activity. | 0.5 mg/kg bw/day |[1] |

Based on these studies, regulatory bodies have concluded that this compound is not carcinogenic in rats or mice.[15][18]

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of this compound. While some in vitro assays showed equivocal or positive results (e.g., sister chromatid exchange assay), in vivo studies, including the micronucleus test and dominant lethal test in mice, were unequivocally negative.[1][18] The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that this compound is not genotoxic.[1][15]

Table 3: Genotoxicity Profile of this compound

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| In Vitro | Bacterial Reverse Mutation (Ames) | Equivocal | [18] |

| In Vitro | Sister Chromatid Exchange | Positive | [18] |

| In Vivo | Mouse Micronucleus Test | Negative | [18] |

| In Vivo | Rodent Dominant Lethal Test | Negative | [1][18] |

| In Vivo | Rat Liver DNA Repair | Negative |[1] |

Reproductive and Developmental Toxicity

This compound has been evaluated for its potential to cause reproductive or developmental effects.

-

Reproductive Toxicity: A three-generation reproduction study in rats at dietary concentrations of 0, 5, 10, or 100 mg/kg showed no adverse effects on reproductive parameters at any dose level. The NOAEL for reproductive effects was determined to be 100 mg/kg in the diet (equivalent to 5 mg/kg bw/day).[15]

-

Developmental Toxicity: Teratology studies in rats and rabbits did not demonstrate any evidence of teratogenicity.[4][15] In a rat study, fetotoxicity was observed at a dose of 200 mg/kg, which also caused maternal toxicity.[15] In rabbits, the NOAEL for fetotoxicity and teratogenicity was 16 mg/kg bw/day.[15]

Neurotoxicity

Acute and subchronic neurotoxicity studies in rats showed that exposure caused cholinergic signs and dose-related inhibition of plasma, red blood cell (RBC), and brain cholinesterase activity.[17] However, studies have not revealed changes in brain weight or histopathology.[17] Four studies in hens indicated that this compound does not cause delayed neurotoxicity, a known effect of some organophosphates.[15]

Human Studies

Studies in human volunteers have been conducted to establish a safe level of exposure. In two separate studies of 28 and 56 days, the highest dose tested (0.25 mg/kg bw/day) did not induce significant cholinesterase inhibition.[4][15] Based on these human studies, the JMPR established an Acceptable Daily Intake (ADI) of 0–0.03 mg/kg bw, applying a 10-fold safety factor.[15]

Environmental Fate and Ecotoxicology

-

Soil: this compound is expected to have low to no mobility in soil, with reported Koc values ranging from 950 to 8500, indicating it will adsorb to soil particles.[7] The dissipation half-life in soil is relatively short, around 5 to 6 days.[7]

-

Water: It is slightly soluble in water and is not expected to be a significant leaching threat. Hydrolysis is pH-dependent, being rapid under acidic conditions and slower at neutral to alkaline pH.[1][7] Photolysis in aqueous solutions is very rapid.[1]

-

Ecotoxicity: this compound is very toxic to aquatic life.[18] The 48-hour EC₅₀ for Daphnia magna is 0.21 µg/L, and the 96-hour LC₅₀ for rainbow trout is 0.2 mg/L.[1][19] It has a high potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 270.[7]

Table 4: Ecotoxicity of this compound

| Organism | Test | Endpoint | Value | Reference |

|---|---|---|---|---|

| Daphnia magna (Water flea) | 48h Immobilization | EC₅₀ | 0.21 µg/L | [1] |

| Oncorhynchus mykiss (Rainbow trout) | 96h Acute | LC₅₀ | 0.2 mg/L | [19] |

| Pimephales promelas (Fathead minnow) | 35d Chronic | NOEC | 0.13 mg/L | [20] |

| Daphnia magna (Water flea) | 21d Chronic | NOEC | 0.11 µg/L |[20] |

Experimental Protocols

Detailed experimental protocols for toxicological studies are standardized and typically follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD₅₀ Determination) - OECD Guideline 423

This protocol aims to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

-

Animal Selection: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically females as they are often slightly more sensitive, are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) for 3-4 hours before dosing.

-

Dose Administration: The test substance (this compound), often dissolved in a vehicle like propylene glycol, is administered by oral gavage in a stepwise procedure using a starting dose.[4]

-

Observation: A step-by-step process is used, typically with 3 animals per step. The outcome of the first step determines the dose for the next. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, salivation), and body weight changes for at least 14 days.[4]

-

Necropsy: All animals (those that die during the test and survivors at termination) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated based on the mortality observed at different dose steps.

Acetylcholinesterase Inhibition Assay

This biochemical assay measures the activity of AChE in biological samples (e.g., brain tissue, red blood cells, plasma) and is the primary method for assessing exposure to organophosphates. The protocol is generally based on the Ellman method.

-

Sample Preparation: Blood is drawn and separated into plasma and red blood cells (RBCs).[21] Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine reacts with a chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.

-

Procedure:

-

Aliquots of the sample (e.g., RBC lysate, brain homogenate) are pre-incubated with a buffer.

-

DTNB solution is added to the reaction mixture.

-

The reaction is initiated by adding the substrate, ATCh.

-

The change in absorbance over time is recorded using a spectrophotometer.

-

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. For inhibition studies, the sample is pre-incubated with the inhibitor (this compound or its oxon form) before the addition of the substrate. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control sample.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to detect gene mutations induced by a chemical.

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism (as this compound requires activation).

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on minimal agar plates lacking the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: A positive result is recorded if the substance causes a dose-dependent increase in the number of "revertant" colonies (colonies that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.

References

- 1. fao.org [fao.org]

- 2. This compound (Ref: OMS 1424) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 309. This compound (WHO Pesticide Residues Series 4) [inchem.org]

- 5. apps.who.int [apps.who.int]

- 6. rivm.nl [rivm.nl]

- 7. This compound | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. irac-online.org [irac-online.org]

- 10. researchgate.net [researchgate.net]

- 11. Determining this compound in durum wheat samples using an acetylcholinesterase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A case report of severe this compound intoxication: Clinical findings and cholinesterase status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. austin.org.au [austin.org.au]

- 14. 4.18 this compound (086)(R)** [fao.org]

- 15. cdn.who.int [cdn.who.int]

- 16. extranet.who.int [extranet.who.int]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. msd.com [msd.com]

- 19. merck.com [merck.com]

- 20. merck.com [merck.com]

- 21. emedicine.medscape.com [emedicine.medscape.com]

Environmental fate and persistence of Pirimiphos-methyl

An In-depth Technical Guide on the Environmental Fate and Persistence of Pirimiphos-methyl

Introduction

This compound, with the chemical name O-(2-Diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide.[1] It functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[2][3][4] Its primary applications include the control of a wide range of insect and mite pests in various settings such as stored grain, animal houses, and on certain crops.[5] Given its application in agriculture and public health, understanding its behavior, persistence, and transformation in the environment is critical for assessing potential ecological risks. This guide provides a comprehensive technical overview of the environmental fate of this compound, detailing its degradation pathways, persistence in various environmental compartments, and the methodologies used to conduct these environmental assessments.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties influence its solubility, mobility, volatility, and potential for bioaccumulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀N₃O₃PS | [3] |

| Molecular Weight | 305.34 g/mol | [4] |

| Physical State | Straw-colored liquid | [4] |

| Melting Point | 15–18 °C | [3][6] |

| Vapor Pressure | 1.1 x 10⁻⁴ Torr at 30°C (1.47 x 10⁻⁵ kPa) | [2][3] |

| Water Solubility | Approx. 5 mg/L at 30°C; 10-11 mg/L at 20°C (pH dependent) | [4][6] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 4.12 - 4.2 | [2][4] |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | 950 - 8500 L/kg | [4] |

| Henry's Law Constant | 6.0 x 10⁻⁷ atm-cu m/mole (estimated) | [4] |

A high Log Kₒw value of 4.2 indicates that this compound is hydrophobic and has a tendency to partition into fatty tissues, suggesting a potential for bioaccumulation.[2] The high Kₒc values suggest it binds strongly to soil and sediment, resulting in low mobility.[4]

Environmental Fate and Persistence

This compound is degraded in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism.[7][8] Its persistence varies significantly depending on the environmental compartment and prevailing conditions.

Fate in Soil

Persistence and Degradation: this compound is expected to biodegrade at slow rates in soil environments.[2] Laboratory studies have reported aerobic soil metabolism half-lives ranging from 100.8 to 219.8 days.[2] Under anaerobic conditions, the half-life is similarly long, ranging from 98.7 to 245 days.[2] However, other studies in soil/water slurries have shown faster degradation, with half-lives of 8.5 to 13 days, where the primary degradation mechanism was hydrolysis in the presence of the soil matrix.[8][9] The primary degradation product in soil is the hydroxypyrimidine metabolite, 2-(diethylamino)-4-hydroxy-6-methyl pyrimidine.[2][6]

Mobility and Sorption: With high Kₒc values (950-8500 L/kg), this compound is expected to have low to no mobility in soil.[4] It adsorbs strongly to soil particles, particularly those with high organic matter content.[8][9] This strong adsorption limits its potential to leach into groundwater. One study showed that rapid sorption occurs within the first 10 minutes of contact with soil, accounting for 37-41% of the initial amount.[8][9]

Volatilization: Volatilization from moist soil surfaces is not considered a significant dissipation pathway due to its low estimated Henry's Law constant (6.0 x 10⁻⁷ atm-cu m/mole).[4] However, on leaf surfaces, it is lost rapidly, mainly through volatilization, within the first 2-3 days after application.[6]

Fate in Aquatic Systems

Hydrolysis: Hydrolysis is a major degradation pathway for this compound in water. The rate of hydrolysis is highly dependent on pH. It hydrolyzes rapidly under acidic conditions but is relatively stable at neutral and alkaline pHs.[5] The primary hydrolysis product is the non-organophosphate metabolite 2-(diethylamino)-4-hydroxy-6-methyl pyrimidine.[5][6]

| pH | Temperature (°C) | Half-life (days) | Reference(s) |

| 5 | 25 | 7.3 | [5] |

| 7 | 25 | 79.0 - 117 | [5][10] |

| 9 | 25 | 54.0 - 75.0 | [5][10] |

Photolysis: this compound degrades rapidly in the presence of light.[6] In sterile aqueous buffer solutions exposed to light, the photolysis half-life was reported to be very short, at 0.46 hours at pH 5 and 0.47 hours at pH 7.[11] In another experiment, 50% degradation was observed after just one day in sunlight.[6] Photodegradation is a key mechanism for its dissipation in sunlit surface waters.[3]

Aquatic Biotransformation: While abiotic processes like hydrolysis and photolysis are significant, microbial degradation also contributes to the breakdown of this compound in aquatic environments, particularly in sediments under anaerobic conditions.

Fate in Air

This compound can exist in both vapor and particulate phases in the atmosphere.[4] The vapor phase is degraded by reacting with photochemically-produced hydroxyl (OH) radicals. The atmospheric half-life for this reaction is estimated to be very short, ranging from 0.8 to 2.4 hours.[2][4] One study measured the OH reaction rate constant and estimated the atmospheric lifetime to be around 1.6 hours.[12] This indicates that this compound is not expected to persist in the air or undergo long-range transport.[2]

Degradation Pathways and Metabolites

The degradation of this compound involves the cleavage of the phosphorus-ester bond, leading to the formation of a primary pyrimidine metabolite and other minor products.

Caption: Primary degradation pathways of this compound in the environment.

The principal metabolite formed across soil, water, and plant systems is 2-diethylamino-6-methylpyrimidin-4-ol (hydroxypyrimidine IV).[2][6] This compound is formed by the hydrolysis of the phosphate ester linkage. Other minor metabolites include the oxygen analogue (this compound oxon), which is a transient intermediate, and N-de-ethylated compounds.[6][11] These metabolites are generally considered to be of lower toxicity than the parent compound.[6]

Experimental Protocols

The determination of the environmental fate of this compound relies on standardized laboratory and field study protocols.

Analytical Methods

Quantitative determination of this compound and its metabolites in environmental matrices is primarily achieved using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for analyzing this compound. A typical protocol involves chromatographic separation on a C18 reversed-phase column with a mobile phase of acetonitrile and water (e.g., 85:15 v/v). Detection is often performed at a wavelength of 254 nm. This method is suitable for trace analysis in environmental samples.[13]

-

Gas Chromatography (GC): GC coupled with detectors like a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or mass spectrometry (MS) is also widely used for its high sensitivity and specificity in determining organophosphate pesticide residues.

Laboratory Environmental Fate Studies

Standard guidelines, such as those from the EPA (OCSPP) or OECD, are followed to ensure data quality and comparability.[14][15]

Hydrolysis Study Protocol:

-

Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[15]

-

Treatment: A known concentration of radiolabeled or non-labeled this compound is added to the buffer solutions.

-

Incubation: Samples are incubated in the dark at a constant temperature (e.g., 25°C).[15]

-

Sampling: Duplicate samples are collected at predetermined intervals.

-

Analysis: Samples are analyzed using a suitable method (e.g., HPLC, LSC for radiolabeled studies) to determine the concentration of the parent compound and major degradates.[15]

-

Data Evaluation: Degradation rates and half-lives are calculated using first-order reaction kinetics.

Caption: Typical experimental workflow for an aerobic soil metabolism study.

Aerobic Soil Metabolism Study Protocol:

-

Soil Selection: Representative agricultural soils are collected and characterized (pH, organic matter, texture).[16]

-

Sample Preparation: Soil is sieved and its moisture content is adjusted, typically to 40-60% of maximum water holding capacity.

-

Treatment: Radiolabeled (¹⁴C) this compound is applied to the soil samples to facilitate tracking of metabolites.

-

Incubation: Samples are incubated under aerobic conditions (continuous flow of moist air) at a constant temperature (e.g., 25°C) in the dark.[16]

-

Sampling and Extraction: Replicate soil samples are taken at various time points and extracted with appropriate organic solvents.

-

Analysis: Extracts are analyzed by methods like HPLC with a radioactivity detector and/or TLC to separate and quantify the parent compound and its transformation products.

-

Data Analysis: The dissipation half-life (DT₅₀) is calculated, and the degradation pathway is elucidated.

Factors Influencing Environmental Persistence

Several environmental factors can significantly alter the degradation rate and persistence of this compound.

Caption: Key environmental factors influencing the persistence of this compound.

-

pH: Acidity significantly accelerates the rate of hydrolysis in water.[5]

-

Temperature: Higher temperatures generally increase the rates of chemical degradation (hydrolysis) and microbial metabolism.[17][18] It also increases the vapor pressure, which can enhance volatilization from surfaces.[18]

-

Sunlight: The presence of sunlight is a critical factor, leading to very rapid photodegradation in water and on surfaces.[6][11]

-

Microbial Activity: The presence and activity of soil and water microorganisms are key to the biodegradation of this compound.[7]

-

Soil Composition: The amount of organic matter and clay content in soil influences the degree of adsorption.[18] Higher organic matter leads to stronger binding, which can decrease bioavailability for microbial degradation and leaching but increase overall persistence in the soil matrix.

Conclusion

This compound exhibits variable persistence in the environment, strongly influenced by the specific environmental compartment and conditions. In terrestrial environments, it is moderately to highly persistent due to slow biodegradation and strong sorption to soil, which limits its mobility. In aquatic systems, its fate is driven by rapid degradation through pH-dependent hydrolysis and, most significantly, by photolysis in sunlit waters. Its atmospheric lifetime is very short. The primary degradation pathway across all compartments leads to the formation of the less toxic hydroxypyrimidine metabolite. A thorough understanding of these fate processes, supported by standardized experimental protocols, is essential for the effective environmental risk assessment and management of this insecticide.

References

- 1. library.csbe-scgab.ca [library.csbe-scgab.ca]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. This compound | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. 309. This compound (WHO Pesticide Residues Series 4) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Degradation and sorption of this compound in two Nigerian soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rivm.nl [rivm.nl]

- 11. 4.18 this compound (086)(R)** [fao.org]

- 12. Atmospheric degradation of the organothiophosphate insecticide - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 15. epa.gov [epa.gov]

- 16. fjard.journals.ekb.eg [fjard.journals.ekb.eg]

- 17. Using multilevel models to explore the impact of abiotic and biotic conditions on the efficacy of this compound against Tenebrio molitor L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rivm.nl [rivm.nl]

Pirimiphos-Methyl: An In-Depth Technical Guide on its Mode of Action in Target Insect Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide valued for its contact and fumigant action.[1] It is widely utilized in agriculture for the protection of stored grains and in public health for the control of various insect pests.[1][2] The insecticidal efficacy of this compound stems from its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[3] This technical guide provides a comprehensive overview of the mode of action of this compound, including its biochemical mechanism, quantitative toxicity data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is essential for the termination of nerve impulses in cholinergic synapses.[3] The mode of action can be delineated into two key stages: metabolic activation and subsequent inhibition of AChE.

1. Metabolic Activation: Conversion to this compound-oxon

This compound in its original form is a phosphorothioate, which is a relatively weak inhibitor of AChE.[4] For potent insecticidal activity, it must undergo metabolic activation within the insect's body. This biotransformation involves the oxidative desulfuration of the P=S bond to a P=O bond, converting this compound to its oxygen analogue, this compound-oxon.[4] This conversion is primarily mediated by cytochrome P450 monooxygenases in the insect's tissues. The resulting "oxon" form is a much more potent inhibitor of acetylcholinesterase.

2. Acetylcholinesterase Inhibition and Cholinergic Crisis

Acetylcholinesterase functions to hydrolyze the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the nerve signal. This compound-oxon acts as an irreversible inhibitor of AChE by phosphorylating a serine residue in the active site of the enzyme. This covalent modification incapacitates the enzyme, preventing it from breaking down acetylcholine.

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft. This leads to a state of continuous nerve stimulation, known as a cholinergic crisis. The persistent depolarization of postsynaptic membranes results in hyperexcitation of the nervous system, followed by paralysis and ultimately, the death of the insect.[5]

Quantitative Toxicity Data

The susceptibility of different insect species to this compound varies. This is often quantified by the median lethal concentration (LC50) or median lethal dose (LD50), which is the concentration or dose of the insecticide that is lethal to 50% of a test population. The following tables summarize the LC50 values of this compound for various insect species as reported in the literature.

| Insect Species | Life Stage | Bioassay Method | LC50 Value | Units | Reference |

| Musca domestica (House fly) | Adult | Topical Application | 8.44 | mM | [6] |

| Musca domestica (House fly) | Adult | Topical Application | 2.45 | mM | [6] |

| Musca domestica (House fly) | Adult | Topical Application | 1.63 | mM | [6] |

| Aedes aegypti | Adult | WHO Susceptibility Test | Susceptible (99-100% mortality at diagnostic dose) | N/A | [7] |

| Aedes albopictus | Adult | WHO Susceptibility Test | Resistant (49-74% mortality at diagnostic dose) | N/A | [7] |

| Pyrrhocoris apterus | Adult | Surface Contact | 62.63 ± 10.34 | mg/m² | [8][9] |

| Cylindroiulus truncorum | Adult | Surface Contact | 49.22 ± 10.35 | mg/m² | [9] |

| Pterostichus niger | Adult | Surface Contact | 30.29 ± 6.15 | mg/m² | [9] |

| Harpalus rufipes | Adult | Surface Contact | 28.14 ± 5.68 | mg/m² | [9] |

| Lithobius forficatus | Adult | Surface Contact | 27.70 ± 2.68 | mg/m² | [9] |

| Carabus hortensis | Adult | Surface Contact | 25.25 ± 3.76 | mg/m² | [9] |

Experimental Protocols

This compound Toxicity Bioassay

This protocol describes a general method for determining the toxicity of this compound to a target insect species using a surface contact bioassay.

a. Preparation of this compound Solutions:

-

Prepare a stock solution of technical grade this compound (e.g., 1000 µg/mL) in a suitable organic solvent such as acetone.[10] The use of a correction factor is recommended to account for the purity of the technical grade insecticide.[10]

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations for the bioassay.[10] The number of concentrations should be sufficient to generate a dose-response curve (typically 5-7 concentrations).

b. Bioassay Procedure:

-

Use appropriate bioassay arenas, such as glass petri dishes or vials.[1]

-

Apply a known volume (e.g., 1 mL) of each this compound dilution evenly to the inner surface of the bioassay arena.[1]

-

Allow the solvent to evaporate completely, leaving a uniform film of the insecticide. A control group treated with solvent only should be included.[1]

-

Introduce a known number of test insects (e.g., 20-25 adults) into each arena.[1]

-

Maintain the bioassay arenas under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod).

-

Assess insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to make coordinated movements when gently prodded.

-

If control mortality is observed, the data should be corrected using Abbott's formula.[10]

-

Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is used to quantify the inhibition of AChE activity by this compound.[5]

a. Reagents and Materials:

-

Phosphate buffer (0.1 M, pH 7.5)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Chromogenic reagent

-

This compound solutions of varying concentrations

-

Insect tissue homogenate (source of AChE) or purified AChE

-

96-well microplate

-

Microplate reader

b. Enzyme Preparation:

-

Dissect the desired insect tissue (e.g., heads) and homogenize in cold phosphate buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

The resulting supernatant contains the crude enzyme extract and should be kept on ice. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

c. Assay Procedure:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution (or solvent for control)

-

Enzyme preparation

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 5-10 minutes).

-

The rate of change in absorbance is proportional to the AChE activity.

-

Calculate the percentage of AChE inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of this compound's Mode of Action

References

- 1. scispace.com [scispace.com]

- 2. extranet.who.int [extranet.who.int]

- 3. This compound | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determining this compound in durum wheat samples using an acetylcholinesterase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. attogene.com [attogene.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioassay and biochemical studies of the status of this compound and cypermethrin resistance in Aedes (Stegomyia) aegypti and Aedes (Stegomyia) albopictus (Diptera: Culicidae) in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. entomoljournal.com [entomoljournal.com]

The History and Development of Pirimiphos-Methyl: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Pirimiphos-methyl, an organophosphate insecticide, has been a significant tool in pest management for decades. Developed by Imperial Chemical Industries (ICI), now Syngenta, and first introduced to the market in 1977, it has been utilized globally for the protection of stored grain and in public health vector control programs.[1][2] This technical guide provides a comprehensive overview of the history, development, chemical properties, mechanism of action, synthesis, toxicological profile, and environmental impact of this compound, tailored for a scientific audience.

Historical Development

The discovery of organophosphorus compounds dates back to the mid-19th century, with their insecticidal properties being extensively explored following World War II. This compound emerged from this wave of research, with its first registration in the United States in 1973.[3] It has since undergone periodic re-evaluations by international bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) to ensure its safety and efficacy.[4]

Developmental Timeline

A timeline of the key milestones in the development and regulatory assessment of this compound is presented below.

Caption: Key milestones in the development of this compound.

Chemical and Physical Properties

This compound is the common name for O-[2-(Diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate. It is a straw-colored liquid at room temperature.[5] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C11H20N3O3PS | [6] |

| Molar Mass | 305.33 g/mol | [1] |

| Melting Point | 15-18 °C | [1][5] |

| Boiling Point | Decomposes on distillation | [1] |

| Density | 1.147 g/mL (30 °C) | [1] |

| Water Solubility | 5.0 mg/L (30 °C) | [1] |

| Vapor Pressure | 1.1 x 10-5 Torr (30 °C) | [7] |

| log Kow | 4.12 |

Synthesis of this compound

The industrial synthesis of this compound is a two-step process.[1] The first step involves the formation of a pyrimidine ring, and the second is the esterification to form the final organophosphate insecticide.

Synthesis Workflow

Caption: The two-step synthesis of this compound.

A detailed laboratory-scale synthesis protocol is outlined in the Experimental Protocols section.

Mechanism of Action

This compound is a broad-spectrum insecticide that acts through contact and respiratory routes.[3] Like other organophosphates, its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[3]

Cholinergic Synaptic Transmission and Inhibition by this compound

Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in the nervous system of insects and mammals. After its release into the synaptic cleft, it is rapidly hydrolyzed by AChE to terminate the nerve signal. This compound (or more accurately, its active oxon metabolite) phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors, which results in paralysis and death of the insect.

Caption: Inhibition of acetylcholinesterase by this compound.

Toxicological Profile

The toxicity of this compound is primarily attributed to its cholinesterase-inhibiting properties. It exhibits moderate acute toxicity in mammals.

Acute Toxicity Data

| Species | Route | LD50 / LC50 | Reference |

| Rat (male) | Oral | 1861 mg/kg | [8] |

| Rat (female) | Oral | 1667 mg/kg | [8] |

| Rat | Dermal | > 4592 mg/kg | [3] |

| Rabbit | Dermal | 2000 mg/kg | [9] |

| Mouse | Oral | 1180 mg/kg | [10] |

| Dog | Oral | > 1500 mg/kg | [9] |

| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 0.2 mg/L | [3] |

| Daphnia magna | 48h EC50 | 0.00021 mg/L | [3] |

| Green Algae (Pseudokirchneriella subcapitata) | 72h EC50 | > 1 mg/L | [3] |

Chronic Toxicity and Other Effects

Long-term feeding studies in rats have established a no-observed-adverse-effect level (NOAEL) based on cholinesterase inhibition. This compound is not considered to be carcinogenic or genotoxic.[11] Developmental toxicity studies in rats and rabbits did not show teratogenic effects, although some fetotoxicity was observed at maternally toxic doses.[11]

Environmental Fate and Ecotoxicology

This compound is relatively non-persistent in the environment, with degradation occurring through several mechanisms.

Environmental Persistence Data

| Medium | Parameter | Value | Reference |

| Water (pH 4, 25°C) | Hydrolysis DT50 | 2 days | [12] |

| Water (pH 5, 25°C) | Hydrolysis DT50 | 7 days | [12] |

| Water (pH 7, 25°C) | Hydrolysis DT50 | 117 days | [12] |

| Water (pH 9, 25°C) | Hydrolysis DT50 | 75 days | [12] |

| Water (pH 7, 25°C) | Photolysis DT50 | 0.47 hours | [12][13] |

| Soil | Field DT50 | 18-67 days | [3][14] |

This compound is classified as highly toxic to birds and very highly toxic to aquatic invertebrates.[7] Its use in or near aquatic environments should be carefully managed to minimize risks to non-target organisms.

Efficacy as an Insecticide

This compound is effective against a broad spectrum of insect pests, particularly those infesting stored products.

Efficacy Data Against Stored-Product Insects

| Insect Species | Commodity | Efficacy Metric | Value | Reference |

| Sitophilus oryzae (Rice weevil) | Wheat | LC50 | 46.6 mg/100g (12% moisture) | [15] |

| Tribolium castaneum (Red flour beetle) | Wheat | LC50 | 12.5 mg/100g (12% moisture) | [15] |

| Sitophilus zeamais (Maize weevil) | Maize | Mortality | ~100% with layer treatment | [9][16] |

| Prostephanus truncatus (Larger grain borer) | Maize | Mortality | ~100% with layer treatment | [9][16] |

It has also demonstrated efficacy against various sucking pests in field crops, such as whiteflies, thrips, and aphids on beans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of standard protocols relevant to the evaluation of this compound.

Workflow for Acute Oral Toxicity Testing (Adapted from OECD Guideline 401)

Caption: Workflow for an acute oral toxicity study.[17]

Protocol for Acetylcholinesterase Inhibition Assay (Ellman Method)

The Ellman method is a widely used colorimetric assay to determine acetylcholinesterase activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Materials:

-